molecular formula C11H7F2NO3 B2703058 Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate CAS No. 2361643-73-2

Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B2703058
CAS No.: 2361643-73-2
M. Wt: 239.178
InChI Key: VIEZPZNLHMCIRL-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate is a fluorinated oxazole derivative characterized by a 2,4-difluorophenyl substituent at position 3 of the oxazole ring and a methyl ester group at position 5. The compound’s structure combines electron-withdrawing fluorine atoms on the aromatic ring with a polar ester moiety, influencing its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Properties

IUPAC Name

methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-16-11(15)10-5-9(14-17-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEZPZNLHMCIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate typically involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The final step involves esterification with methanol to yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include 2,4-difluorobenzaldehyde, hydroxylamine hydrochloride, and methanol. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazole-5-methanol derivatives .

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, while the oxazole ring contributes to its stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Substituents (Position 3) Functional Group (Position 5) Molecular Weight Key Features
Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate (hypothetical) N/A C₁₁H₇F₂NO₃ 2,4-Difluorophenyl Methyl ester ~255.18 High lipophilicity; ester stability
3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid 1422386-61-5 C₁₀H₇ClFNO₃ 3-Chloro-2-fluorophenyl Carboxylic acid 243.62 Increased polarity; dihydro ring
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine N/A C₉H₆F₂N₂O 2,4-Difluorophenyl Amine (-NH₂) ~200.16 Enhanced hydrogen bonding
Methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate 303987-46-4 C₁₉H₁₄Cl₂N₂O₃ 2,6-Dichlorophenyl Ethenyl-phenylamino; methyl ester (position 4) 397.24 Bulkier structure; higher Cl content

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine Substituents: The 2,4-difluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the 3-chloro-2-fluorophenyl group in or the 2,6-dichlorophenyl group in . Fluorine’s smaller size and lower polarizability may reduce steric hindrance and improve metabolic stability relative to chlorine analogs .
  • Functional Group Variations: Methyl Ester (Target Compound): Enhances lipophilicity (logP ~2.5 estimated) compared to the carboxylic acid in (logP ~1.8). Ester groups are often employed as prodrug motifs to improve oral bioavailability . Amine (): Introduces basicity (pKa ~8-9) and hydrogen-bonding capacity, which may improve target binding but reduce blood-brain barrier penetration .

Biological Activity

Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate is an organic compound belonging to the oxazole derivatives class. Its unique structure, characterized by a difluorophenyl group and an oxazole ring, has attracted attention for its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

  • Molecular Formula : C₁₁H₇F₂N₁O₃
  • Molecular Weight : 239.17 g/mol
  • CAS Number : 2361643-73-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorophenyl group enhances the compound's binding affinity to enzymes and receptors, influencing their activity. The oxazole ring contributes to the stability and reactivity of the compound, which is crucial for its biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
MCF-7 (Breast cancer)15.63Induction of apoptosis via p53 pathway
U-937 (Acute monocytic leukemia)12.34Cell cycle arrest and apoptosis
HeLa (Cervical cancer)20.45Caspase activation leading to programmed cell death

These results indicate that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be explored as a potential antimicrobial agent.

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on MCF-7 and U-937 cell lines demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation pathways.
  • Antimicrobial Testing : In a series of assays against pathogenic bacteria, this compound showed promising results in inhibiting bacterial growth at low concentrations. The compound was particularly effective against Gram-positive bacteria compared to Gram-negative strains.

Comparative Analysis with Similar Compounds

This compound can be compared with other oxazole derivatives to understand its unique properties better:

Compound IC₅₀ (µM) - MCF-7 Antimicrobial Activity
Methyl 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylate18.50Moderate
Methyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate22.30Low

The presence of the difluorophenyl group in this compound appears to enhance both its anticancer and antimicrobial activities compared to its analogs.

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